molecular formula C21H29N7O17P3+ B128748 NADP nicotinamide-adenine-dinucleotide phosphate CAS No. 144906-21-8

NADP nicotinamide-adenine-dinucleotide phosphate

Cat. No. B128748
M. Wt: 744.4 g/mol
InChI Key: XJLXINKUBYWONI-NNYOXOHSSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Nicotinamide-adenine-dinucleotide phosphate (NADP) is a coenzyme that plays a critical role in many biochemical processes in living organisms. NADP is essential for cellular metabolism, energy production, and DNA repair. NADP is synthesized in the body through a complex biochemical pathway and can also be obtained through dietary sources. NADP has been extensively studied for its scientific research applications in various fields, including biochemistry, molecular biology, and medicine.

Scientific Research Applications

1. Metabolic and Synthesis Functions

NADP plays a crucial role in metabolic reactions as a coenzyme, particularly in redox reactions. It is essential in the synthesis of fatty acids, cholesterol, and nucleotides, and in the oxidative branch of the pentose phosphate pathway, which produces NADPH for reductive biosyntheses (Bogan & Brenner, 2013). Additionally, NADP+-dependent enzymes like 6-phosphogluconate dehydrogenase play a key role in these metabolic pathways (Adams et al., 1995).

2. Cell Signaling and Calcium Mobilization

NADP is involved in intracellular signaling pathways, particularly as a precursor for the formation of nicotinic acid adenine dinucleotide phosphate (NAADP), a potent Ca2+-mobilizing agent. This function is crucial in cellular responses to environmental stresses and immune responses in plants and animals (Wang et al., 2016).

3. Role in Aging and Disease

NADP, along with its reduced form NADPH, is linked to the aging process and associated pathologies. Alterations in NADP levels are observed in aging, and manipulating these levels may offer therapeutic potential for age-related diseases, including neurodegeneration (Imai & Guarente, 2014).

4. Enzymatic Functions and Proteomic Studies

NADP derivatives are synthesized for use in proteomic studies to identify NADP and NAADP binding proteins. This aids in understanding the interactome of these coenzymes in various biological processes (Su et al., 2020).

5. Therapeutic Applications in Cancer

NADP's role in cancer metabolism is significant. Cancer cells have a high demand for NADPH, making enzymes like NAD+ kinase, which phosphorylates NAD+ to NADP+, potential targets for cancer therapy (Tedeschi et al., 2016).

properties

IUPAC Name

[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39)/p+1/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLXINKUBYWONI-NNYOXOHSSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N7O17P3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401102609
Record name Adenosine 5′-(trihydrogen diphosphate), 2′-(dihydrogen phosphate), P′→5′-ester with 3-(aminocarbonyl)-1-β-D-ribofuranosylpyridinium
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Molecular Weight

744.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Grayish-white solid; [Merck Index]
Record name NADP
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Product Name

NADP nicotinamide-adenine-dinucleotide phosphate

CAS RN

604-79-5, 53-59-8
Record name Adenosine 5′-(trihydrogen diphosphate), 2′-(dihydrogen phosphate), P′→5′-ester with 3-(aminocarbonyl)-1-β-D-ribofuranosylpyridinium
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Record name Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'.fwdarw.5'-ester with 3-(aminocarbonyl)-1-.beta.-D-ribofuranosylpyridinium, inner salt
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Record name Adenosine 5′-(trihydrogen diphosphate), 2′-(dihydrogen phosphate), P′→5′-ester with 3-(aminocarbonyl)-1-β-D-ribofuranosylpyridinium
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Record name Nadide phosphate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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